(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone
CAS No.: 80697-93-4
Cat. No.: VC20811650
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80697-93-4 |
|---|---|
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | (4S)-3-butanoyl-4-propan-2-yl-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C10H17NO3/c1-4-5-9(12)11-8(7(2)3)6-14-10(11)13/h7-8H,4-6H2,1-3H3/t8-/m1/s1 |
| Standard InChI Key | ROUBSHUEYGPLRH-MRVPVSSYSA-N |
| Isomeric SMILES | CCCC(=O)N1[C@H](COC1=O)C(C)C |
| SMILES | CCCC(=O)N1C(COC1=O)C(C)C |
| Canonical SMILES | CCCC(=O)N1C(COC1=O)C(C)C |
Introduction
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone is a synthetic organic compound belonging to the oxazolidinone class. It is characterized by its molecular formula and molecular weight of approximately 199.25 g/mol . This compound is known by several synonyms, including (4S)-3-butanoyl-4-propan-2-yl-1,3-oxazolidin-2-one and (S)-3-butyryl-4-isopropyloxazolidin-2-one .
Synthesis and Applications
While specific synthesis methods for (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone are not detailed in the available literature, oxazolidinones generally can be synthesized through various routes involving condensation reactions between amino alcohols and carboxylic acids or their derivatives . These compounds are often used as intermediates in organic synthesis due to their versatility in forming various derivatives.
Suppliers and Availability
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone is supplied by companies like Parchem, which offers it as part of their specialty materials portfolio . For researchers or industries interested in this compound, contacting suppliers directly for detailed product specifications and pricing is recommended.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume